molecular formula C₁₈H₁₈D₃NO₃ B1153521 8,14β-Dihydrooripavine-d3

8,14β-Dihydrooripavine-d3

Cat. No.: B1153521
M. Wt: 302.38
Attention: For research use only. Not for human or veterinary use.
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Description

8,14β-Dihydrooripavine-d3 is a deuterated analog of hydromorphone, a semi-synthetic opioid derived from morphine. Its molecular formula is C₁₈H₁₈D₃NO₃, with three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in pharmacokinetic and metabolic studies. This compound retains the core morphinan backbone, featuring a 4,5-epoxy ring and a 6-methoxy group, but incorporates structural modifications at the 8 and 14β positions . The deuterium labeling improves metabolic stability and traceability in mass spectrometry, making it valuable for research on opioid receptor interactions and drug metabolism .

Properties

Molecular Formula

C₁₈H₁₈D₃NO₃

Molecular Weight

302.38

Synonyms

(5α)-6,7-Didehydro-4,5-epoxy-6-methoxy-17-methyl-morphinan-3-ol-d3;  (4R,7aR,12bS)-7-Methoxy-3-methyl-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications in Cardenolide Derivatives ()

While 8,14β-Dihydrooripavine-d3 belongs to the opioid class, insights from structurally related compounds in other drug classes highlight the importance of specific functional groups. For example:

  • 14-Hydroxy-5β,14β-card-20(22)-enolide derivatives (e.g., compound 5 in ) exhibit potent anti-inflammatory activity by inhibiting ICAM-1 induction. The 14-hydroxy group and 5β,14β configuration are critical for activity. Modifications such as introducing an 8,14-epoxide ring (compound 8) or additional hydroxyl groups at C-8 (compound 13) drastically reduce efficacy or abolish activity entirely .
  • Deuterium substitution: Unlike non-deuterated hydromorphone, 8,14β-Dihydrooripavine-d3’s deuterium atoms slow metabolic degradation, analogous to how deuterated drugs like deutetrabenazine prolong therapeutic effects .
Table 1: Impact of Structural Modifications on Activity
Compound Structural Feature Activity Change Reference
14-Hydroxy-5β,14β-enolide Core structure High ICAM-1 inhibition
Compound 8 8,14-Epoxide ring Complete loss of activity
Compound 13 C-8 hydroxyl addition 60% decrease in activity
8,14β-Dihydrooripavine-d3 Deuterium at C-8,14β Enhanced metabolic stability

Comparison with Deuterated Pharmaceuticals

  • Remdesivir : While unrelated in class, remdesivir’s instability at room temperature underscores the importance of deuterium in stabilizing labile compounds. 8,14β-Dihydrooripavine-d3’s deuterium likely mitigates similar degradation, though direct stability data are unavailable .
  • Dexamethasone : Stable under various storage conditions, akin to deuterated opioids’ resistance to metabolic breakdown .

Pharmacodynamic Differences from Parent Compound

Compared to hydromorphone , the 8,14β-dihydro modification and deuterium labeling in 8,14β-Dihydrooripavine-d3 may alter:

  • Metabolic pathways : Deuteration slows cytochrome P450-mediated oxidation, extending half-life in preclinical models .

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